2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes like COX and DNA gyrase , and receptors involved in platelet activation .
Mode of Action
For instance, they can inhibit enzyme activity, as seen with COX inhibitors , or interfere with DNA replication, as seen with DNA gyrase inhibitors .
Biochemical Pathways
Given the known targets of coumarin derivatives, it can be inferred that this compound may influence pathways related toinflammation (via COX inhibition), DNA replication (via DNA gyrase inhibition), and platelet activation .
Result of Action
Based on the known effects of coumarin derivatives, it can be inferred that this compound may haveanti-inflammatory , anti-microbial , anti-tumor , and antioxidant effects .
Biochemical Analysis
Biochemical Properties
The compound 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin . Coumarin derivatives have been known to interact with various enzymes and proteins, modifying their activities
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that coumarin derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-7-methoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Halogenation: The methyl group at the 4-position of the coumarin ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or hydroxyl groups.
Reduction: Formation of 2-(6-chloro-7-methoxy-4-methyl-2-hydroxy-2H-chromen-3-yl)acetic acid.
Substitution: Formation of 2-(6-amino-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.
Scientific Research Applications
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving chromen-2-one derivatives.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Lacks the chloro group, resulting in different reactivity and biological activity.
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-7-3-9(14)11(18-2)5-10(7)19-13(17)8(6)4-12(15)16/h3,5H,4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCIBAOQWYJWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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